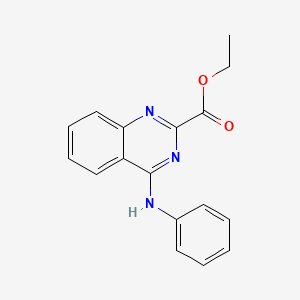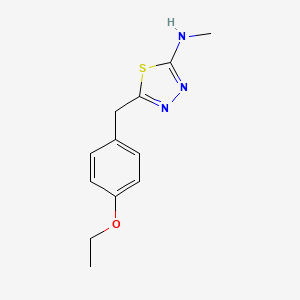![molecular formula C14H17N3O2S B5646626 phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5646626.png)
phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate, also known as TDZ or thidiazuron, is a synthetic plant growth regulator that has been widely used in agricultural research. It was first synthesized in the 1970s by a team of scientists at the University of California, Davis, and has since been used to study plant growth and development.
作用机制
The exact mechanism of action of phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood, but it is believed to act as a cytokinin-like plant growth regulator. phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has been shown to increase the production of cytokinins in plant tissues, which can promote cell division and differentiation.
Biochemical and Physiological Effects:
phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has been shown to have a number of biochemical and physiological effects on plants. It can promote shoot regeneration and induce somatic embryogenesis, which can be useful for plant tissue culture and genetic engineering. phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has also been shown to increase the production of secondary metabolites in plants, which can have pharmaceutical and industrial applications.
实验室实验的优点和局限性
One advantage of using phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate in lab experiments is that it is a potent and effective plant growth regulator that can be used at low concentrations. However, phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate can also be toxic to plant tissues at high concentrations, which can limit its use in certain experiments. Additionally, phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate can be expensive and difficult to obtain in some regions.
未来方向
There are a number of future directions for research on phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate. One area of interest is the development of new methods for synthesizing phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate that are more cost-effective and environmentally friendly. Another area of interest is the use of phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate in plant biotechnology, such as genetic engineering and plant tissue culture. Finally, there is interest in exploring the potential pharmaceutical and industrial applications of phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate and other plant growth regulators.
合成方法
Phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate can be synthesized using a variety of methods, including the reaction of phenyl isocyanate with 5-(1-ethylpropyl)-1,3,4-thiadiazole-2-thiol. The resulting product is then treated with phosphorus oxychloride to give the final product, phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate.
科学研究应用
Phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its effects on plant growth and development. It has been shown to promote shoot regeneration, induce somatic embryogenesis, and enhance callus formation in a variety of plant species. phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has also been used to study the effects of plant growth regulators on plant growth and development.
属性
IUPAC Name |
phenyl N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-10(4-2)12-16-17-13(20-12)15-14(18)19-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNWKIBYNQFWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

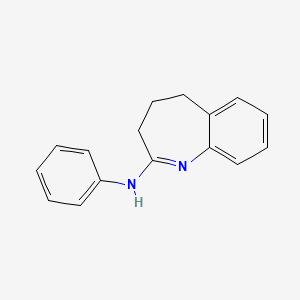
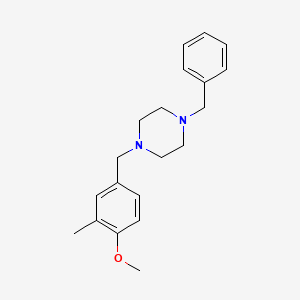
![2-({[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5646554.png)
![1-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5646557.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B5646562.png)
![2-ethyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5646567.png)
![2-anilino-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5646569.png)
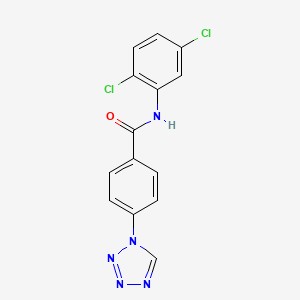
![5-acetyl-1'-[(benzyloxy)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5646578.png)
![5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-2-furamide](/img/structure/B5646582.png)
![(4-benzyl-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5646603.png)

